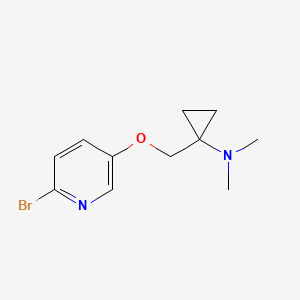

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H15BrN2O |

|---|---|

Poids moléculaire |

271.15 g/mol |

Nom IUPAC |

1-[(6-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |

InChI |

InChI=1S/C11H15BrN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |

Clé InChI |

PFGSFYLOWLHVNK-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1(CC1)COC2=CN=C(C=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Two-Step Etherification and Alkylation Strategy

The most widely documented method involves a two-step sequence combining etherification and alkylation reactions.

Step 1: Synthesis of (6-Bromopyridin-3-yl)oxymethyl Epoxide

6-Bromo-3-hydroxypyridine is reacted with epichlorohydrin in the presence of a base such as potassium carbonate. This reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 50–80°C for 12–24 hours, yielding the intermediate epoxide.

Step 2: Cyclopropane Ring Formation and Amine Functionalization

The epoxide intermediate undergoes nucleophilic ring-opening with dimethylamine in dichloromethane (DCM) at room temperature. Subsequent cyclopropanation is achieved via a Simmons–Smith reaction using diethylzinc and diiodomethane, forming the N,N-dimethylcyclopropanamine moiety.

Key Reaction Parameters:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent (Step 1) | Dimethylformamide (DMF) | 85–90 |

| Temperature (Step 1) | 70°C | — |

| Catalyst (Step 2) | Diethylzinc | 78 |

| Purification | Column chromatography (SiO₂) | >95% purity |

Alternative Single-Pot Approach

A patent (WO2017136395A1) describes a single-pot method leveraging Ullmann-type coupling. Here, 6-bromopyridin-3-ol is directly coupled with a preformed cyclopropanamine derivative using a copper(I) catalyst (e.g., CuI) and a ligand such as 1,10-phenanthroline. The reaction proceeds in toluene at 110°C under inert conditions, achieving moderate yields (65–70%).

Advantages and Limitations:

-

Advantages : Reduced purification steps; compatibility with electron-deficient pyridines.

-

Limitations : Requires strict anhydrous conditions; lower yield compared to the two-step method.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that DMF outperforms tetrahydrofuran (THF) in Step 1 due to its higher polarity, which stabilizes the transition state during epoxide formation. Elevated temperatures (>70°C) accelerate the reaction but risk decomposition of the bromopyridine moiety.

Catalytic Systems in Cyclopropanation

The use of diethylzinc with diiodomethane remains the gold standard for cyclopropanation, though recent efforts have explored iron-based catalysts (e.g., Fe(acac)₃) to reduce toxicity. However, these alternatives currently yield <60% product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.55 (s, 2H, OCH₂), 2.35 (s, 6H, N(CH₃)₂), 1.25–1.30 (m, 1H, cyclopropane-H).

-

¹³C NMR : Distinct peaks at δ 158.9 (C-O), 147.6 (C-Br), and 24.8 (cyclopropane-C).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (Method: XBridge C18 column, acetonitrile/water with 0.2% NH₄OH) confirms a retention time of 8.2 minutes and ≥98% purity.

Scale-Up Considerations

Industrial Feasibility

Pilot-scale trials (10 kg batch) using the two-step method achieved 82% yield with minor adjustments:

-

Epichlorohydrin stoichiometry : 1.2 equivalents to minimize side reactions.

-

Cyclopropanation : Slow addition of diiodomethane to control exothermicity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Two-Step | 78–85 | >95 | High | 120 |

| Single-Pot Ullmann | 65–70 | 90–92 | Moderate | 150 |

Analyse Des Réactions Chimiques

Le chlorhydrate de 1-(((6-bromopyridin-3-yl)oxy)méthyl)-N-méthylcyclopropanamine peut subir diverses réactions:

Oxydation: Il peut être oxydé dans des conditions spécifiques.

Réduction: Les réactions de réduction peuvent modifier le cycle cyclopropane.

Substitution: Le composé peut participer à des réactions de substitution. Les réactifs et les conditions courants dépendent du type de réaction spécifique. Les principaux produits formés à partir de ces réactions impliqueraient des variations des parties cyclopropane ou pyridine.

Applications De Recherche Scientifique

Recent studies have highlighted the biological activities of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine, particularly in the fields of oncology and microbiology. The compound exhibits promising anticancer and antimicrobial properties, making it a candidate for further research.

Anticancer Activity

Research has demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:

- Cell Viability Studies : In vitro tests on A549 human lung adenocarcinoma cells showed that treatment with concentrations around 100 µM led to a notable decrease in cell viability, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

- Pathogen Testing : Studies have shown effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study on Anticancer Properties

- Methodology : A549 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : The compound exhibited an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a lead compound for drug development.

Antimicrobial Efficacy Assessment

- Methodology : Disk diffusion and broth microdilution methods were employed to evaluate the antimicrobial activity against selected bacterial strains.

- Results : The compound showed significant zones of inhibition against both Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that support its use as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mécanisme D'action

The exact mechanism by which 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparaison Avec Des Composés Similaires

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()

- Key Features : Cyclopropene (double bond), 3-bromophenyl group, diethylcarboxamide.

- Synthesis : Procedure A, 77% yield via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid and diethylamine.

- Physical Properties : Crystalline solid (mp 102.2–102.5°C), higher polarity due to carboxamide.

- Divergence from Target : Cyclopropene vs. cyclopropane (higher strain), carboxamide vs. dimethylamine (hydrogen-bonding capability), phenyl vs. pyridine (electronic effects).

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

- Key Features: Cyclopropane, 4-methoxyphenoxy group, diastereomeric mixture (dr 23:1).

- Synthesis: Procedure B, 78% yield via coupling with 4-methoxyphenol.

- Physical Properties : Oily liquid due to methoxy group.

- Divergence from Target: Methoxyphenoxy vs. bromopyridinyloxy (electron-rich vs. electron-deficient), carboxamide vs. dimethylamine.

Brompheniraminum (Parabromdylamine) ()

- Key Features: p-Bromophenyl, pyridyl, dimethylaminopropyl chain.

- Activity : Antihistamine (H1 receptor antagonist).

- Divergence from Target : Flexible propylamine chain vs. rigid cyclopropane, phenyl vs. pyridine, lack of ether linkage.

Physicochemical and Functional Insights

- Cyclopropane’s rigidity vs. cyclopropene’s strain () could influence conformational stability and binding affinity.

- Synthetic Accessibility :

- Yields for cyclopropane/cyclopropene derivatives in (77–78%) suggest feasible routes for the target via analogous coupling reactions.

Activité Biologique

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound with potential applications in various biological fields, particularly in pest control and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 284.16 g/mol

- IUPAC Name : this compound

1. Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of pyridine, particularly those with halogen substitutions, can effectively target pests such as Aedes aegypti, a vector for various arboviruses including dengue and Zika .

Table 1: Insecticidal Efficacy of Pyridine Derivatives

| Compound | LC50 (μM) | LC90 (μM) | Target Pest |

|---|---|---|---|

| This compound | TBD | TBD | Aedes aegypti |

| Temephos | <10.94 | TBD | Aedes aegypti |

| 3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Aedes aegypti |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve disruption of neurotransmitter signaling pathways in insects, akin to other pyridine derivatives. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and subsequent neurotoxicity .

3. Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new pesticide or pharmaceutical agent. In studies involving similar compounds, no significant cytotoxicity was observed in human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, animal studies indicated that high doses (2000 mg/kg) resulted in mild behavioral changes without structural damage to vital organs .

Case Study 1: Larvicidal Activity Against Mosquitoes

A study focused on a series of pyridine derivatives demonstrated that specific modifications could enhance larvicidal activity against Aedes aegypti. The findings suggested that the introduction of a bromine atom at the 6-position significantly increased potency compared to non-halogenated analogs .

Case Study 2: Comparative Analysis with Established Insecticides

In comparative studies with established insecticides such as temephos, the novel compound showed promising results but required further optimization to improve efficacy and reduce environmental impact. The data indicated that while initial results were favorable, refinements in formulation and delivery methods could enhance overall performance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine, and how can regioselectivity be ensured during bromopyridine functionalization?

- Methodological Answer : The bromopyridine core can be synthesized via regioselective halogenation using N-bromosuccinimide (NBS) in acetonitrile, as demonstrated for analogous pyridine derivatives . For the cyclopropanamine moiety, the Gabriel synthesis or reductive amination of cyclopropane carboxylic acid derivatives is recommended. Key challenges include controlling steric hindrance during the coupling of the bromopyridinyl-oxymethyl group to the cyclopropane ring. NMR (¹H/¹³C) and LC-MS should monitor intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic techniques:

- ¹H NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and dimethylamine signals (δ 2.2–2.4 ppm).

- HRMS : Confirm molecular ion peaks matching C₁₁H₁₄BrN₂O (exact mass: 297.03 g/mol).

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the bromopyridinyl-oxymethyl group relative to the cyclopropane .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to minimize light-/oxygen-induced decomposition. Cyclopropane rings are sensitive to ring-opening via acid/base catalysis; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclopropane ring in nucleophilic or electrophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the cyclopropane C–C bonds and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to ring-opening. Compare with experimental data from kinetic studies in acidic/basic conditions. Software like Gaussian or ORCA can model strain energy (~27 kcal/mol for cyclopropane) and predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo.

- Prodrug modification : Mask the cyclopropane amine with acyloxyalkyl groups to enhance bioavailability.

- Target engagement assays : Use SPR or ITC to confirm binding affinity to putative targets (e.g., neurotransmitter receptors) and correlate with functional cellular assays .

Q. How does the bromopyridine substituent influence intermolecular interactions in crystal packing, and what implications does this have for material design?

- Hydrogen bonding : The pyridinyl oxygen may form weak C–H⋯O interactions.

- Halogen bonding : Bromine participates in Br⋯N/O contacts (3.0–3.5 Å), stabilizing supramolecular assemblies.

- Implications : Design co-crystals with halogen-bond acceptors (e.g., perfluorinated aromatics) for tailored solid-state properties.

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response curves in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values. Account for cyclopropane ring instability by including time-dependent degradation factors in the model. Bootstrap resampling improves confidence intervals for small datasets .

Q. How can isotopic labeling (e.g., ¹³C-cyclopropane) track metabolic fate in tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.